molecular formula C4H6N2O2S B12948751 2-(15N)azanyl-(315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid

2-(15N)azanyl-(315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid

Cat. No.: B12948751
M. Wt: 149.15 g/mol
InChI Key: VHPXSBIFWDAFMB-GDTGSDDISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

2-(15N)azanyl-(315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(15N)azanyl-(315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(15N)azanyl-(315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

2-(15N)azanyl-(315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

The uniqueness of this compound lies in its specific substitution pattern and the presence of isotopically labeled nitrogen atoms, which can be useful in tracing studies and mechanistic investigations .

Properties

Molecular Formula

C4H6N2O2S

Molecular Weight

149.15 g/mol

IUPAC Name

2-(15N)azanyl-(315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C4H6N2O2S/c5-4-6-2(1-9-4)3(7)8/h2H,1H2,(H2,5,6)(H,7,8)/i3+1,5+1,6+1

InChI Key

VHPXSBIFWDAFMB-GDTGSDDISA-N

Isomeric SMILES

C1C([15N]=C(S1)[15NH2])[13C](=O)O

Canonical SMILES

C1C(N=C(S1)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.